2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid
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Overview
Description
“2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C16H18N2O3S. It has an average mass of 318.391 Da and a monoisotopic mass of 318.103821 Da .
Synthesis Analysis
The synthesis of benzothiazole compounds, such as the one , often involves the condensation of 2-aminobenzenethiol with aldehydes or ketones . A variety of methods have been developed, including microwave-accelerated condensation in an ionic liquid , and reactions using samarium triflate as a reusable acid catalyst .Chemical Reactions Analysis
Benzothiazoles can be synthesized through various reactions, including a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Other methods involve the use of iodine to promote a condensation of 2-aminothiophenol with aldehydes in DMF .Scientific Research Applications
Vulcanization Accelerators
The benzothiazole ring system is widely used as vulcanization accelerators . Vulcanization is a chemical process that converts natural rubber or related polymers into more durable materials by adding sulfur or other equivalent curatives or accelerators.
Antioxidants
Benzothiazole derivatives have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Plant Growth Regulators
Benzothiazole compounds have been used as plant growth regulators . These are chemicals that influence the growth and development of plants, and are often used in agriculture to enhance crop yield.
Anti-inflammatory Agents
Benzothiazole derivatives have been used as anti-inflammatory agents . These are drugs or substances that reduce inflammation or swelling.
Enzyme Inhibitors
Benzothiazole compounds have been used as enzyme inhibitors . These are molecules that bind to enzymes and decrease their activity. They have many applications in medicine, biochemistry, and agriculture.
Imaging Reagents
Benzothiazole derivatives have been used as imaging reagents . These are substances used in imaging techniques to visualize or track the presence of certain molecules or structures in a system.
Fluorescence Materials
Benzothiazole compounds have been used in the creation of fluorescence materials . These are materials that emit light upon the absorption of light, and are used in a variety of applications, including lighting, displays, and biological imaging.
Electroluminescent Devices
Benzothiazole derivatives have been used in electroluminescent devices . These are devices that emit light in response to an electric current or a strong electric field.
Mechanism of Action
Target of Action
tuberculosis . Therefore, it is possible that this compound may also target similar biological entities.
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that lead to their biological effects .
Biochemical Pathways
Result of Action
Given the potential anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may have similar effects.
properties
IUPAC Name |
2-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-9-6-7-12-13(8-9)22-16(17-12)18-14(19)10-4-2-3-5-11(10)15(20)21/h6-8,10-11H,2-5H2,1H3,(H,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLAWVHZBLNLRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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